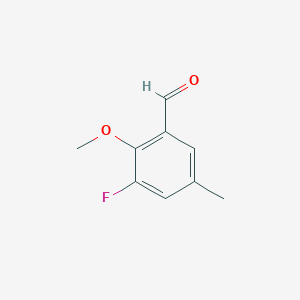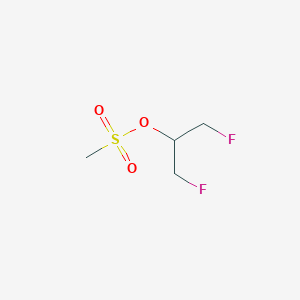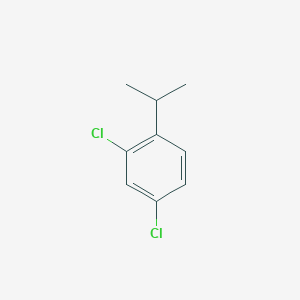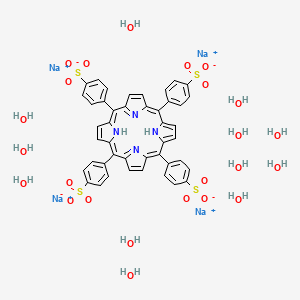
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
作用機序
Target of Action
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities against various infective pathogens and neurodegenerative disorders Similar compounds have been implicated in the modulation of enzymes like monoamine oxidase (mao) and targets in the dopaminergic and glutamatergic systems .
Mode of Action
These include MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system . These actions can lead to neuroprotective effects and modulation of behavioral syndromes.
Biochemical Pathways
Thiq derivatives have been shown to affect dopamine metabolism . They may also interact with pathways related to oxidative stress and neurotransmission due to their proposed mechanisms of action .
Result of Action
Thiq derivatives have been implicated in neuroprotection and modulation of behavioral syndromes . They may also have potential therapeutic applications in combating substance abuse through the attenuation of craving .
生化学分析
Biochemical Properties
It is known that tetrahydroisoquinolines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that tetrahydroisoquinolines can have diverse effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that tetrahydroisoquinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate in laboratory settings are not yet fully known. It is known that the effects of tetrahydroisoquinolines can change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. It is known that the effects of tetrahydroisoquinolines can vary with dosage . This includes threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is known that tetrahydroisoquinolines can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that tetrahydroisoquinolines can interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not yet fully known. It is known that tetrahydroisoquinolines can be directed to specific compartments or organelles through various mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) . The reaction conditions are usually optimized to ensure high yield and purity of the product.
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory methods, with additional steps for purification and quality control to meet industrial standards .
化学反応の分析
Types of Reactions
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the core structure but lacks the oxo and carboxylate groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains additional methoxy groups, which may alter its biological activity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Has a methyl group instead of the oxo group.
Uniqueness
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These functional groups enable it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound in research and industry .
特性
IUPAC Name |
methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBDAAUODRYDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(=O)NC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B6300012.png)




